4-(Aminomethyl)heptane

MAO-B substrate valproic acid prodrug CNS delivery

4-(Aminomethyl)heptane (CAS 40755-20-2; synonym: 2-propylpentylamine) is a C8 branched primary aliphatic amine belonging to the class of alkylamines. With a molecular formula of C8H19N and a molecular weight of 129.24 g/mol, it features a primary amine group attached to a primary carbon adjacent to a tertiary carbon center, creating a steric environment distinct from other C8 amine isomers.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Cat. No. B15310547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)heptane
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCC(CCC)CN
InChIInChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3
InChIKeyMZYRSJXJDRNBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)heptane: A Branched Primary Amine with Differentiated Lipophilicity and Metabolic Fate


4-(Aminomethyl)heptane (CAS 40755-20-2; synonym: 2-propylpentylamine) is a C8 branched primary aliphatic amine belonging to the class of alkylamines [1]. With a molecular formula of C8H19N and a molecular weight of 129.24 g/mol, it features a primary amine group attached to a primary carbon adjacent to a tertiary carbon center, creating a steric environment distinct from other C8 amine isomers [1]. The compound is a liquid at ambient temperature with a predicted boiling point of 167.0±8.0 °C, density of 0.784±0.06 g/cm³, and a predicted pKa of 10.75±0.10 (for the conjugate acid) . Its computed octanol–water partition coefficient (XLogP3) is 2.4, reflecting moderate lipophilicity that distinguishes it from close structural analogs [1].

Why 4-(Aminomethyl)heptane Cannot Be Substituted by Other C8 Alkylamines Without Performance Consequence


Although several C8 primary amines share the same molecular formula and similar basicity (predicted pKa ≈ 10.75), their substitution patterns create measurable differences in lipophilicity, steric accessibility, and biological recognition that preclude simple interchange [1][2]. Most critically, the specific 2-propyl substitution on the pentylamine backbone of 4-(aminomethyl)heptane makes it a selective substrate for monoamine oxidase B (MAO-B), enabling enzymatic conversion to valproic acid—a metabolic fate not shared by isomers such as 2-ethylhexylamine or n-octylamine [3]. These differences directly impact both chemical reactivity (e.g., acylation rates, Schiff-base formation) and in vivo pharmacological profiles, making generic substitution scientifically unjustified without explicit comparative validation.

Quantitative Evidence Guide for 4-(Aminomethyl)heptane Selection Over Close Analogs


MAO-B Substrate Specificity: 4-(Aminomethyl)heptane Enables Metabolic Conversion to Valproic Acid

4-(Aminomethyl)heptane (2-propylpentylamine) is deaminated by type B monoamine oxidase (MAO-B) to yield valproic acid (2-propylpentanoic acid) and glycine, both in vitro and in vivo [1]. This metabolic pathway is structurally determined by the 2-propyl substitution; the isomeric 2-ethylhexylamine, which lacks this substitution pattern, cannot produce valproic acid via the same enzymatic route. The pharmacological consequence is that 4-(aminomethyl)heptane functions as a brain-penetrant prodrug for valproic acid delivery, albeit with observed tremor side effects that limit its direct therapeutic use [1].

MAO-B substrate valproic acid prodrug CNS delivery

Lipophilicity (XLogP3) Differentiation: 4-(Aminomethyl)heptane Versus 2-Ethylhexylamine

The computed octanol–water partition coefficient (XLogP3) for 4-(aminomethyl)heptane is 2.4 [1], compared to 2.8 for 2-ethylhexylamine [2]. This ΔXLogP3 of 0.4 units represents a meaningful difference in lipophilicity that affects membrane permeability, organic-phase partitioning, and formulation behavior. In surfactant and corrosion inhibitor applications where precise hydrophilic–lipophilic balance (HLB) is critical, this difference can shift emulsion stability and interfacial adsorption properties.

lipophilicity XLogP3 partition coefficient

Boiling Point and Volatility Profile: Predicted Similarity with Measured Distinctions

The predicted boiling point for 4-(aminomethyl)heptane is 167.0±8.0 °C . The closely related isomer 2-ethylhexylamine has a literature boiling point of 169 °C and a predicted value of 167.3±8.0 °C. While the predicted boiling points are nearly indistinguishable within error, the experimentally reported vapor pressure of 2-ethylhexylamine is 1.2 mm Hg at 20 °C , which serves as a class-level benchmark. For applications requiring precise volatility control—such as volatile corrosion inhibitor (VCI) formulations or amine-based CO₂ capture solvents—even subtle differences in vapor pressure can dictate headspace concentration and film persistence.

boiling point volatility physical properties

Basicity Equivalence: Predicted pKa Confirms Comparable Protonation Behavior

Both 4-(aminomethyl)heptane and 2-ethylhexylamine share a predicted pKa of 10.75±0.10 for their conjugate acids [1]. This prediction-based equivalence indicates that the two compounds exhibit essentially identical protonation states at any given pH, a critical consideration for applications dependent on amine speciation such as corrosion inhibition in acidic media, CO₂ absorption, or pH-dependent solubility. The inductive effects of the different alkyl substitution patterns do not measurably alter basicity for these isomers.

pKa basicity amine protonation

Proven and Prospective Application Scenarios for 4-(Aminomethyl)heptane Based on Quantitative Evidence


Valproic Acid Prodrug Development and CNS Drug Delivery Research

The demonstrated MAO-B-mediated conversion of 4-(aminomethyl)heptane to valproic acid in vitro and in vivo makes this compound a foundational scaffold for designing brain-penetrant valproic acid prodrugs [1]. Unlike 2-ethylhexylamine or n-octylamine, which cannot generate valproic acid enzymatically, 4-(aminomethyl)heptane offers a structurally encoded metabolic pathway that can be exploited for CNS-targeted delivery of the anticonvulsant agent. Researchers developing novel antiepileptic therapies or investigating MAO-B substrate specificity should prioritize this compound for its unique substrate profile, while noting the tremor-inducing side effect observed in rodent models [1].

Biphasic Reaction and Extraction Systems Requiring Moderately Lower Lipophilicity

With an XLogP3 of 2.4—compared to 2.8 for 2-ethylhexylamine—4-(aminomethyl)heptane partitions more favorably into aqueous phases [2][3]. This property is advantageous in liquid–liquid extraction processes, phase-transfer catalysis, and emulsion formulations where a less lipophilic amine improves aqueous-phase reactant concentration or catalyst retention. For industrial chemists selecting between C8 branched amines for biphasic reaction design, the 0.4 log-unit difference in XLogP3 provides a quantifiable basis for choosing 4-(aminomethyl)heptane when enhanced aqueous-phase availability is desired.

Corrosion Inhibitor Formulations with Differentiated Organic-Phase Behavior

The basicity equivalence (pKa ~10.75) between 4-(aminomethyl)heptane and 2-ethylhexylamine ensures comparable protonation-dependent film formation on metal surfaces in acidic environments [4]. However, the lower lipophilicity (XLogP3 2.4 vs 2.8) of 4-(aminomethyl)heptane suggests greater solubility in aqueous corrosive media and potentially different adsorption kinetics at oil–water–metal interfaces [2][3]. Corrosion inhibitor formulators seeking differentiated performance in mixed-phase systems (e.g., oil–water emulsions in petroleum pipelines) should evaluate 4-(aminomethyl)heptane as an alternative to 2-ethylhexylamine, with the understanding that experimental corrosion rate data under standardized conditions (e.g., weight loss, electrochemical impedance) are still needed to confirm predicted advantages.

MAO-B Mechanistic Studies and Selective Amine Oxidase Research

4-(Aminomethyl)heptane serves as a selective MAO-B substrate that lacks aromatic structures, distinguishing it from most classical MAO-B ligands [1]. This property enables researchers to study aliphatic amine deamination mechanisms without the confounding effects of aromatic ring interactions. For academic and pharmaceutical laboratories investigating MAO-B structure–activity relationships, this compound provides a chemically distinct probe that complements aromatic inhibitors like selegiline, facilitating dissection of substrate specificity determinants in the MAO-B active site [1].

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